(+)-Matairesinol (+)-Matairesinol (+)-Matairesinol is a natural product found in Taxus cuspidata, Haplophyllum cappadocicum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 120409-94-1
VCID: VC21339884
InChI: InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1
SMILES: COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol

(+)-Matairesinol

CAS No.: 120409-94-1

Cat. No.: VC21339884

Molecular Formula: C20H22O6

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

(+)-Matairesinol - 120409-94-1

CAS No. 120409-94-1
Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
IUPAC Name (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Standard InChI InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1
Standard InChI Key MATGKVZWFZHCLI-CABCVRRESA-N
Isomeric SMILES COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O
SMILES COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Canonical SMILES COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O

Chemical Structure and Properties

(+)-Matairesinol is classified as a dibenzylbutyrolactone lignan, a subclass of furanoid lignans within the broader category of phenylpropanoids. Its molecular formula is C20H22O6 with a molecular weight of 358.4 g/mol . Structurally, it features a gamma-butyrolactone ring (oxolan-2-one) substituted at positions 3 and 4 by 4-hydroxy-3-methoxybenzyl groups . The full IUPAC name is (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one .

The key distinguishing feature of (+)-matairesinol compared to its enantiomer is its positive optical rotation, reflecting its specific three-dimensional configuration. While both enantiomers share identical chemical formulas and functional groups, they differ in their spatial arrangement, resulting in distinct interactions with biological systems and chiral environments.

Table 1: Chemical Properties of (+)-Matairesinol

PropertyDescription
Chemical FormulaC20H22O6
Molecular Weight358.4 g/mol
IUPAC Name(3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Chemical ClassificationDibenzylbutyrolactone lignan
Optical RotationPositive (dextrorotatory)
StereochemistryR configuration at positions 3 and 4
Functional GroupsHydroxyl, methoxy, lactone

Synthesis and Enantiomeric Separation

Due to its limited natural abundance, (+)-matairesinol for research purposes is primarily obtained through chemical synthesis. According to the literature, (+)-matairesinol can be synthesized using the method developed by Brown and Daugan, with modifications to optimize yield . This synthetic approach involves:

  • Synthesis of methyl 2-carboxymethyl-3-(4-hydroxy-3-methoxyphenyl)propionate

  • Reduction using a reducing agent prepared in situ from n-butyllithium and diisobutyllithium aluminium hydride

  • Further chemical modifications to achieve the final lactone structure

Initially, these methods typically produce racemic mixtures (±)-matairesinol containing both enantiomers. Separation of the pure (+) enantiomer requires chiral chromatography techniques. Researchers have successfully employed Chiralcel OD columns to resolve racemic matairesinol into its separate enantiomeric forms . This technique allows for the isolation of pure (+)-matairesinol for research purposes, enabling studies on its specific properties and biological activities.

Feature(+)-Matairesinol(-)-Matairesinol
Natural OccurrenceRare in natural sourcesPredominant form in plants
BiosynthesisNot readily formed in plant enzymatic systemsFormed via stereoselective enzymatic processes
ObtainmentPrimarily through chemical synthesis and separationCan be isolated from natural sources or synthesized
Research FocusLimited studies on specific biological activitiesMore extensively studied due to natural prevalence
Structural Configuration(3R,4R) configuration(3S,4S) configuration

Analytical Methods for Detection and Quantification

The detection and quantification of (+)-matairesinol in research settings relies on sophisticated analytical techniques due to the need to distinguish between enantiomers with identical chemical properties but different spatial configurations.

High-performance liquid chromatography (HPLC) with chiral columns represents the primary method for separating and quantifying (+)-matairesinol. Specifically, Chiralcel OD columns have been successfully employed for this purpose . The enantiomeric resolution can be visualized through both UV detection and radiochemical detection when working with radiolabeled compounds.

For structural confirmation and further analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide valuable data. These methods can help confirm the identity and purity of isolated (+)-matairesinol samples, though they generally cannot distinguish between enantiomers without the use of chiral derivatizing agents or chiral solvents.

Current Research Applications

The primary research value of (+)-matairesinol lies in comparative studies with its (-) counterpart. Such studies provide insights into the relationship between stereochemistry and biological activity, which has important implications for drug development and understanding natural product biochemistry.

In studies of Forsythia intermedia, researchers used both enantiomers to investigate the stereoselective nature of lignan biosynthesis . Their findings that only the (-) enantiomer is produced in these plant tissues highlights the importance of stereochemistry in natural biosynthetic pathways and raises questions about the potential evolutionary significance of this selectivity.

Beyond its role in basic research, (+)-matairesinol serves as a valuable reference compound for analytical method development and validation. Its distinct chromatographic properties compared to the (-) enantiomer make it useful for developing and testing methods for enantiomeric separation and analysis.

Table 3: Research Applications of (+)-Matairesinol

Application AreaDescription
Stereochemical StudiesInvestigation of structure-activity relationships and the impact of stereochemistry on biological function
Analytical Method DevelopmentReference compound for developing chiral separation techniques
Comparative PharmacologyAssessment of differential biological activities compared to (-)-matairesinol
Biosynthetic Pathway ResearchTool for studying stereoselective enzymatic processes in plants
Medical ChemistryTemplate for developing novel therapeutic compounds with optimized stereochemistry

Future Research Directions

Given the limited specific research on (+)-matairesinol, several promising directions for future investigation emerge:

  • Comparative evaluation of the anticancer properties of (+)- and (-)-matairesinol, particularly in hormone-dependent cancers such as breast and prostate cancer, where the general form of matairesinol has shown promise .

  • Investigation of potential differences in metabolism between the enantiomers, especially regarding conversion to enterolignans in mammalian systems.

  • Exploration of structure-activity relationships through the synthesis and testing of (+)-matairesinol derivatives with modified functional groups.

  • Development of more efficient synthetic routes and enantiomeric separation techniques to facilitate larger-scale production of pure (+)-matairesinol for research purposes.

  • Examination of the potential differential effects of the enantiomers on key signaling pathways, such as the PI3K-Akt and MAPK pathways identified in recent research .

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